molecular formula C9H7N3O2S B3230831 2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione CAS No. 13116-84-2

2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione

Cat. No.: B3230831
CAS No.: 13116-84-2
M. Wt: 221.24 g/mol
InChI Key: IQTDQTZHIGWCKV-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione (CAS 13116-84-2) is a high-value quinazoline-thione derivative of significant interest in biochemical and pharmacological research. This compound is recognized for its potent activity as an inhibitor of α-melanocyte-stimulating hormone (α-MSH)-induced melanin production. Studies have shown that the 3,4-dihydroquinazoline-2(1H)-thione scaffold is an essential structure for this activity, with certain analogs demonstrating significantly greater potency than common agents like kojic acid and arbutin . The mechanism is associated with the down-regulation of tyrosinase expression, the key enzyme in the melanin biosynthesis pathway, without directly affecting the enzyme's activity, suggesting a unique mode of action for potential skin-whitening applications . Furthermore, structurally related quinazoline-4-thione compounds exhibit a broad spectrum of biological activities, including notable antimycobacterial effects against strains such as Mycobacterium avium and M. kansasii , positioning them as promising leads for novel anti-infective agents . The thiourea (C=S) moiety within its structure is critical for its bioactivity . With the molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol, this compound is supplied for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitro-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c1-5-10-8-3-2-6(12(13)14)4-7(8)9(15)11-5/h2-4H,1H3,(H,10,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTDQTZHIGWCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276890
Record name 2-Methyl-6-nitro-4(3H)-quinazolinethione
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Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13116-84-2
Record name 2-Methyl-6-nitro-4(3H)-quinazolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13116-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitro-4(3H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 2 Methyl 6 Nitro 3,4 Dihydroquinazoline 4 Thione

Strategic Approaches to the Core Dihydroquinazoline-4-thione Scaffold

The foundational step in synthesizing the target molecule is the creation of the 2-methyl-6-nitro-3,4-dihydroquinazolin-4-one scaffold. This precursor contains the essential bicyclic structure that is subsequently modified in the final step.

Cyclocondensation Routes from Precursors to Quinazolinones

The construction of the quinazolinone core is a well-established area of heterocyclic chemistry, with several reliable methods available. These approaches typically involve the condensation of a substituted benzene (B151609) ring precursor, containing ortho-amino and carboxyl functionalities (or their equivalents), with a source for the remaining two atoms of the pyrimidine (B1678525) ring.

A common and direct method for synthesizing 4(3H)-quinazolinones involves the cyclocondensation of anthranilic acid or its derivatives. researchgate.net For the synthesis of the specific precursor to the target compound, 5-nitroanthranilic acid would be the logical starting material.

The general process involves the acylation of the amino group of the anthranilic acid derivative, followed by cyclization. For instance, reacting a substituted anthranilic acid with an acyl chloride leads to an N-acyl anthranilic acid. nih.govnih.gov Subsequent ring closure, often facilitated by dehydrating agents like acetic anhydride (B1165640), yields a benzoxazinone (B8607429) intermediate which is then converted to the quinazolinone. nih.govnih.gov

Alternatively, a one-pot, three-component reaction can be employed, condensing an anthranilic acid, an amine, and an orthoester. researchgate.net To obtain the 2-methyl substituted quinazolinone, acetic anhydride or acetyl chloride can be used as the source of the methyl-bearing carbon. researchgate.net For example, 2-methyl-3-substituted-4(3H)-quinazolinones have been synthesized by the cyclization of anthranilic acid and arylamines with acetic anhydride. researchgate.net In the context of the target molecule, which is unsubstituted at the N-3 position, a reaction with ammonium (B1175870) acetate (B1210297) or a similar ammonia (B1221849) source would be required.

Starting MaterialReagentsIntermediate/ProductReference(s)
Anthranilic AcidChloro acyl chloride, Acetic Anhydride, AmineFused Quinazolinones nih.gov
5-Nitroanthranilic AcidChloro-acyl chlorides, Acetic Anhydride, AminesTricyclic 4(3H)-quinazolinones nih.gov
Anthranilic AcidOrthoesters, Amines, Ionic Liquid4(3H)-quinazolinones researchgate.net
Anthranilic AcidAcetic Anhydride, Aromatic Amines2-Methyl-3-substituted-quinazolin-4(3H)-ones researchgate.netresearchgate.net

Isatoic anhydride is a versatile and frequently used precursor for quinazolinone synthesis due to its reactivity with various nucleophiles. tandfonline.comtandfonline.com The reaction of isatoic anhydride with a nitrogen nucleophile, followed by cyclocondensation, provides an efficient route to the quinazolinone scaffold. tandfonline.com

To form the precursor for 2-methyl-6-nitro-3,4-dihydroquinazoline-4-thione, 6-nitroisatoic anhydride would be the required starting material. The synthesis generally proceeds via the nucleophilic attack of an amine on the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring to form a 2-amino-N-substituted-benzamide intermediate, which then undergoes decarboxylation. orgchemres.org Subsequent cyclization with a suitable electrophile, such as an orthoester, completes the quinazolinone ring. researchgate.net

One-pot, three-component reactions involving isatoic anhydride, an aldehyde, and an amine (or ammonia source like ammonium acetate) are particularly efficient for generating diverse quinazolinone derivatives. orgchemres.org

The synthesis of quinazolinones via a stable benzoxazinone intermediate is a robust and widely applied two-step strategy. researchgate.net This method begins with the acylation of an anthranilic acid derivative. For the target compound, 5-nitroanthranilic acid would be reacted with acetic anhydride or acetyl chloride. This reaction forms 2-acetamido-5-nitrobenzoic acid, which upon heating with a dehydrating agent like acetic anhydride, undergoes cyclization to form the corresponding 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one. nih.govnih.govnih.gov

This benzoxazinone intermediate is then treated with a nitrogen source to form the quinazolinone. nih.gov The oxygen atom in the benzoxazinone ring is replaced by a nitrogen atom. Reaction with ammonia or ammonium acetate in a suitable solvent would yield the desired 2-methyl-6-nitro-3,4-dihydroquinazolin-4-one. researchgate.net This method is advantageous as the benzoxazinone intermediate can often be isolated and purified before its conversion to the final quinazolinone. nih.gov

Thionation Reactions for Conversion of Quinazolinones to Quinazolinethiones

The final step in the synthesis of this compound is the conversion of the carbonyl group at the C-4 position of the quinazolinone precursor into a thiocarbonyl group. This transformation is a classic thionation reaction.

Phosphorus pentasulfide (P₄S₁₀) is a widely used and effective reagent for the thionation of carbonyl compounds, including amides and lactams present in the quinazolinone structure. researchgate.net The reaction involves heating the quinazolinone precursor, 2-methyl-6-nitro-3,4-dihydroquinazolin-4-one, with P₄S₁₀ in an inert, high-boiling solvent such as pyridine, dioxane, or toluene. usask.ca

While P₄S₁₀ is effective, its low solubility can be a drawback. To improve reactivity and yield, P₄S₁₀ is often used in combination with other reagents. usask.ca A notable combination is P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO), known as Curphey's reagent, which efficiently converts amides and lactams to their thio-derivatives. researchgate.netaudreyli.com This combination often provides yields comparable or superior to other thionating agents like Lawesson's reagent. audreyli.comacs.org The use of a P₄S₁₀-pyridine complex in solvents like acetonitrile (B52724) has also been shown to be an effective method for thionation. usask.ca The reaction proceeds by replacing the oxygen atom of the C=O group with a sulfur atom to furnish the desired this compound.

Alternative Thionating Agents

The conversion of the carbonyl group at position 4 of the quinazolinone precursor to a thiocarbonyl is a crucial step in the synthesis of this compound. While Lawesson's reagent is a commonly employed thionating agent, several alternatives offer advantages in terms of reactivity, yield, and ease of workup.

A notable alternative is the combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO). This reagent system has been shown to efficiently thionate a variety of carbonyl compounds, including esters, lactones, amides, and lactams, with yields often comparable or superior to those obtained with Lawesson's reagent. A key advantage of the P₄S₁₀/HMDO reagent is that the byproducts can be removed through a simple hydrolytic workup or filtration through silica (B1680970) gel, circumventing the need for chromatography which is often required with Lawesson's reagent. nih.gov For instance, the thionation of amides with the P₄S₁₀/HMDO combination can be effectively carried out in dichloromethane (B109758) (CH₂Cl₂) or benzene at reflux temperatures. nih.gov

Another effective thionating agent is a complex formed between tetraphosphorus (B14172348) decasulfide (P₄S₁₀) and pyridine. This storable, crystalline reagent has demonstrated high efficiency and selectivity in thionating various compounds, including amides and ketones. organic-chemistry.org The P₄S₁₀-pyridine complex is noted for its high thermal stability, allowing for reactions at elevated temperatures where Lawesson's reagent might decompose. organic-chemistry.org This can lead to cleaner reaction products and simplified purification. organic-chemistry.org

The following table summarizes some alternative thionating agents and their general reaction conditions.

Thionating AgentTypical SubstratesGeneral Reaction ConditionsAdvantages
P₄S₁₀/Hexamethyldisiloxane (HMDO) Esters, lactones, amides, lactams, ketonesReflux in solvents like xylene or dichloromethaneHigh yields, simplified workup (hydrolysis or filtration)
P₄S₁₀-Pyridine Complex Amides, ketones, indolesCan be used in solvents like acetonitrile or dimethyl sulfone at high temperatures (165-175°C)High thermal stability, cleaner products, easier workup

One-Pot Multicomponent Reactions for Dihydroquinazoline (B8668462) Thiones

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like dihydroquinazoline thiones from simple starting materials in a single synthetic operation. These reactions are highly valued in green chemistry as they often reduce solvent waste and energy consumption.

A common strategy for the synthesis of quinazoline-2(1H)-thione derivatives involves a three-component reaction of a ketone, an aryl aldehyde, and thiourea (B124793). For instance, the Biginelli-like reaction of a ketone, an aldehyde, and thiourea in the presence of a base such as sodium hydroxide (B78521) can afford tetrahydro-4-substituted quinazoline-2(1H)-thione derivatives in good yields. nih.gov While this specific example leads to a tetrahydroquinazoline, modifications to the starting materials and reaction conditions could potentially be adapted for the synthesis of the dihydroquinazoline core.

Another one-pot approach involves the reaction of 2-aminobenzonitrile, an orthoester, and ammonium acetate, which can lead to the formation of 2-substituted-4-aminoquinazolines. This highlights the versatility of MCRs in constructing the quinazoline (B50416) skeleton. researchgate.net While not directly yielding a thione, the resulting aminoquinazoline could potentially be converted to the desired thione in a subsequent step.

The following table provides an example of a one-pot reaction for a related quinazoline thione.

ReactantsCatalyst/ConditionsProductYield
Ketone, Aryl aldehyde, ThioureaSodium hydroxide3,4,5,6-Tetrahydro-4-substituted quinazoline-2(1H)-thione derivatives73-85%

Introduction of the Nitro Group at Position 6: Nitration Strategies

The introduction of a nitro group at the 6-position of the quinazoline ring is a key step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution for Nitro Group Incorporation

The nitration of the quinazolinone ring system is generally accomplished using a nitrating mixture, most commonly a combination of fuming nitric acid and concentrated sulfuric acid. This strong acid mixture generates the nitronium ion (NO₂⁺), which is the active electrophile.

Studies on the nitration of 2,3-polymethylene-3,4-dihydroquinazolin-4-ones have shown that the substitution occurs at the 6 and 8 positions of the aromatic ring. inlibrary.uz The precise ratio of the isomers can be influenced by the reaction conditions. For the synthesis of 2-methyl-6-nitro-quinazolin-4-one, a common precursor to the target thione, the nitration is a critical step. The reaction involves treating the 2-methyl-quinazolin-4-one with the nitrating mixture under controlled temperature conditions.

Regioselective Nitration Considerations

The regioselectivity of the nitration reaction is a crucial aspect. The directing effects of the substituents on the quinazoline ring determine the position of the incoming nitro group. In the case of 2-methyl-4(3H)-quinazolinone, the amide group is a deactivating group but an ortho-, para-director, while the fused benzene ring is activated. The interplay of these electronic effects generally favors nitration at the 6-position.

It is also possible to introduce the nitro group at an earlier stage of the synthesis. For example, starting with a nitrated precursor like 5-nitroanthranilic acid can ensure the nitro group is in the desired position before the quinazoline ring is formed. This approach can offer better control over the regioselectivity. The synthesis of 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one has been reported, indicating that the 6-nitro functionality is compatible with the quinazolinone core. mdpi.com

The following table outlines typical conditions for the nitration of quinazolinone derivatives.

SubstrateNitrating AgentConditionsMajor Product(s)
2,3-Polymethylene-3,4-dihydroquinazolin-4-oneNitrating mixture (1:4)Heating to 90-100 °C for dinitration6-nitro and 8-nitro derivatives
2-Methyl-4(3H)-quinazolinoneFuming HNO₃ / Conc. H₂SO₄Controlled temperature2-Methyl-6-nitro-4(3H)-quinazolinone

Formation and Stabilization of the 3,4-Dihydroquinazoline Moiety

The 3,4-dihydroquinazoline core is a key structural feature of the target molecule. Its formation can be achieved through various cyclization strategies. One of the most common methods is the reaction of o-aminobenzylamines or o-nitrobenzylamines with a suitable one-carbon source. organic-chemistry.org Alternatively, the reaction of o-acylanilines with formamide (B127407) or urea (B33335) in formic acid can also yield the dihydroquinazoline ring system. organic-chemistry.org

A significant consideration for the 3,4-dihydroquinazoline moiety is its stability. Dihydroquinazolin-4-ones have been reported to be unstable in acidic aqueous conditions, where they can undergo hydrolysis. researchgate.net Furthermore, they are susceptible to oxidation by air, leading to the corresponding aromatic quinazolin-4-ones. researchgate.net This instability needs to be taken into account during the synthesis and purification of this compound, and appropriate precautions, such as working under an inert atmosphere, may be necessary. The thione functionality might influence the stability of the dihydro ring compared to the oxo analogue, but this would require specific experimental investigation.

Emerging Green Chemistry Techniques in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinazoline derivatives, to develop more environmentally benign and sustainable processes.

Microwave-assisted synthesis has emerged as a powerful tool. For example, the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones has been achieved using deep eutectic solvents (DES) and microwave irradiation, offering a greener alternative to conventional heating methods. One-pot syntheses, as discussed earlier, also align with green chemistry principles by reducing the number of reaction steps and purification procedures. nih.gov

The use of natural and biodegradable catalysts is another area of focus. Lemon juice, a natural and acidic medium, has been successfully employed as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones under concentrated solar radiation, demonstrating the potential of renewable energy sources in organic synthesis. tandfonline.com

Furthermore, the development of syntheses in greener solvents, such as water or bio-based solvents, is a key aspect of green chemistry. The synthesis of 4-(phenylamino)quinazoline-2(1H)-thiones has been reported in eucalyptol, a green solvent derived from biomass. researchgate.net

The following table highlights some green chemistry approaches for the synthesis of quinazoline derivatives.

Green TechniqueReactantsConditionsProductKey Advantage
Microwave-assisted synthesis Anthranilic acid, amines, orthoesterMicrowave irradiation3-Substituted-quinazolin-4(3H)-onesReduced reaction times, energy efficiency
Natural catalyst and solar energy 2-Aminobenzamide, aldehydesLemon juice, concentrated solar radiation2,3-Dihydroquinazolin-4(1H)-onesUse of renewable resources, biodegradable catalyst
Green solvents -Eucalyptol4-(Phenylamino)quinazoline-2(1H)-thionesUse of a biomass-derived, sustainable solvent

Derivatization Strategies and Analogue Development of 2 Methyl 6 Nitro 3,4 Dihydroquinazoline 4 Thione

Alkylation and Acylation Reactions on the Thione and Ring Nitrogen Atoms

The thione group and the adjacent N3 nitrogen atom in the quinazoline (B50416) ring form a thioamide-like system, which is crucial to the molecule's reactivity, particularly in alkylation and acylation reactions.

The alkylation of 2-methyl-6-nitro-3,4-dihydroquinazoline-4-thione can proceed through two primary pathways: attack at the sulfur atom (S-alkylation) to form 4-alkylthio derivatives, or attack at the nitrogen atom (N-alkylation) to yield 3-alkyl-4-thione products. tiiame.uz The reaction is typically initiated by deprotonation with a base, such as sodium hydride, to form an ambident anion where the negative charge is delocalized over the sulfur and nitrogen atoms. tiiame.uz This anion then reacts with an alkylating agent, such as an alkyl halide.

S-Alkylation: This pathway leads to the formation of a 4-(alkylthio)-2-methyl-6-nitroquinazoline.

N-Alkylation: This pathway results in the synthesis of a 3-alkyl-2-methyl-6-nitro-3,4-dihydroquinazoline-4-thione. tiiame.uz

In some cases, a mixture of both S- and N-alkylated products can be formed. tiiame.uz

The outcome of the alkylation reaction, specifically the ratio of S- to N-alkylated products, is highly dependent on the reaction conditions. tiiame.uz The key factors influencing this regioselectivity include the solvent, temperature, and the nature of the alkylating agent.

Solvent: The polarity and type of solvent play a critical role. In a study on the analogous compound 2-methylquinazoline-4-thione, alkylation with propyl iodide in alcohol and acetonitrile (B52724) at elevated temperatures predominantly yielded the S-alkylated product. tiiame.uz Conversely, conducting the reaction in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) resulted in a mixture of both N3 and S4 alkylated products. tiiame.uz Generally, in two-phase systems using aprotic solvents, 3-N-alkylation is often the regioselective outcome for quinazolin-4-ones. juniperpublishers.com

Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. For instance, the alkylation of 2-methylquinazoline-4-thione with propyl iodide in DMF and DMSO at 20°C and at 80-90°C both produced a mixture of N- and S-alkylation products, indicating that temperature modulation within this range did not exclusively favor one isomer. tiiame.uz

Alkylating Agent: The nature of the alkylating agent is a significant determinant. tiiame.uz Hard and Soft Acids and Bases (HSAB) theory can be applied here. The sulfur atom is a "soft" nucleophilic center, while the nitrogen atom is a "harder" center. Therefore, "soft" electrophiles (like propyl iodide) might be expected to favor reaction at the sulfur atom, while "harder" electrophiles would favor the nitrogen atom.

The following table summarizes the effect of reaction conditions on the alkylation of the related 2-methylquinazoline-4-thione with propyl iodide. tiiame.uz

Alkylating AgentSolventTemperatureProduct(s)
Propyl IodideAlcohol80-90°C4-propylthio-2-methylquinazoline (S-alkylation)
Propyl IodideAcetonitrile80-90°C4-propylthio-2-methylquinazoline (S-alkylation)
Propyl IodideDimethylformamide20°C or 80-90°CMixture of N3 and S4 products
Propyl IodideDimethylsulfoxide20°C or 80-90°CMixture of N3 and S4 products

This interactive table is based on findings for 2-methylquinazoline-4-thione, a closely related analogue.

The dual reactivity in alkylation is explained by the ambident character of the anion formed after deprotonation. tiiame.uz An ambident nucleophile is an anion that has two nucleophilic centers, and the negative charge is delocalized over these two atoms through resonance. In the case of the this compound anion, the negative charge is delocalized over the sulfur (S4) and nitrogen (N3) atoms. tiiame.uz This delocalization creates two potential sites for electrophilic attack, leading to the observed formation of either S-alkylated or N-alkylated derivatives depending on the reaction conditions. tiiame.uz

Modifications at the 2-Methyl and 6-Nitro Substituents

Beyond the thione group, the 2-methyl and 6-nitro substituents offer further avenues for derivatization.

The protons of the 2-methyl group are activated by the adjacent electron-withdrawing quinazoline ring system. This allows the methyl group to participate in condensation reactions. For example, 2-methyl-6-nitro-4-quinazolone can be condensed with various aldehydes in the presence of a catalyst like zinc chloride to afford 2-substituted styryl-6-nitro-4-quinazolones. nih.gov This reaction provides a straightforward method for extending the molecular structure from the 2-position.

The 6-nitro group is a powerful electron-withdrawing group that also serves as a synthetic handle for extensive modifications. A common and important reaction is the reduction of the nitro group to a primary amine (6-amino derivative). This can be achieved using various reducing agents, such as hydrogenation with a palladium-carbon catalyst. nih.gov The resulting 6-amino group is highly versatile and can be further derivatized through reactions such as:

Acylation to form amides.

Reaction with aldehydes or ketones to form Schiff bases.

Diazotization followed by substitution to introduce a range of functional groups.

These modifications allow for the introduction of diverse chemical functionalities at the 6-position, significantly expanding the chemical space accessible from the parent compound. nih.govfigshare.com

Cycloaddition Reactions Involving the Dihydroquinazoline (B8668462) Thione Scaffold

The dihydroquinazoline scaffold possesses the structural elements necessary to participate in cycloaddition reactions, a powerful tool for constructing complex polycyclic systems. The quinazoline ring can act as a diene or a dipolarophile in various cycloaddition processes. For instance, quinazoline-derived azomethine imines can function as 1,3-dipoles in [3+2] cycloaddition reactions to build diverse fused polycyclic compounds. preprints.org Similarly, the de novo construction of dihydroquinazolinone scaffolds has been achieved via enantioselective decarboxylative [4+2] cycloadditions, demonstrating the utility of the core ring system in forming new heterocyclic structures. nih.gov While specific examples involving this compound are not detailed, the inherent reactivity of the quinazoline scaffold suggests its potential as a building block in such transformations to create novel, complex molecular architectures.

Development of Hybrid Molecules and Conjugates Incorporating the Core Moiety

A modern strategy in medicinal chemistry is the concept of molecular hybridization, where two or more distinct pharmacophoric units are covalently linked to create a single hybrid molecule. nih.gov This approach aims to develop compounds with improved affinity, better efficacy, or a dual mode of action targeting multiple biological pathways. The this compound core is a suitable candidate for this strategy.

The various reactive handles on the molecule can be used to conjugate it with other biologically active moieties. For example, the 6-amino derivative (obtained after nitro group reduction) can be coupled with carboxylic acids of other drugs to form an amide linkage. Similarly, the thione group can be used as a nucleophile to link to other scaffolds. This approach has been used with related quinazolin-2,4-diones, which have been incorporated into hybrid molecules exhibiting activities such as anti-malarial properties. nih.gov By applying this strategy, the quinazoline thione moiety can be combined with other pharmacophores to generate novel conjugates with potentially synergistic or multi-target therapeutic profiles.

Mechanistic Investigations of Chemical Reactions Involving 2 Methyl 6 Nitro 3,4 Dihydroquinazoline 4 Thione

Elucidation of Cyclization and Ring Formation Mechanisms

The formation of the dihydroquinazoline (B8668462) ring system is a critical aspect of the synthesis of 2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione. The cyclization process to form quinazolinone and quinazolinthione frameworks can be achieved through various synthetic strategies. One established method involves the condensation of acylanthranils with primary amines. Specifically, the reaction of 6-nitroacetanthranil with primary amines has been shown to be a general method for producing 2-methyl-5-nitro-4-ketodihydroquinazolines. scispace.com This reaction proceeds through an intermediate nitroacylanthranilamide, which then cyclizes to form the quinazoline (B50416) ring. scispace.com This demonstrates that the core quinazoline structure can be readily formed from acyclic precursors.

Another approach involves the reaction of 2-aminoacetophenones with isothiocyanates, which yields 3-substituted 4-methylene-3,4-dihydroquinazoline-2(1H)-thiones. frontiersin.org This metal-free cyclization is environmentally friendly as it only produces water as a byproduct. frontiersin.org Quantum chemical calculations have been employed to interpret the reaction mechanism, suggesting a nucleophilic attack of the nitrogen atom of the aminoacetophenone derivative onto the isothiocyanate, followed by cyclization and dehydration. frontiersin.org

Furthermore, the annulation of 2-(aminomethyl)anilines with electrophilically activated nitroalkanes presents an innovative route to the 3,4-dihydroquinazoline core. nih.gov These varied synthetic methodologies highlight the versatility in constructing the fundamental dihydroquinazoline scaffold present in this compound.

Understanding Nucleophilic Aromatic Substitution (SNAr) Pathways of Nitroquinazolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, especially those activated by electron-withdrawing groups like the nitro group. wikipedia.orglibretexts.org In nitroquinazolines, the nitro group significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. nih.gov The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.orgmasterorganicchemistry.com

The position of nucleophilic attack on the nitroquinazoline ring is a matter of regioselectivity, which is governed by both electronic and steric factors. wuxiapptec.com In dinitroquinazoline derivatives, the displacement of one nitro group over another is a subject of detailed mechanistic study. For instance, in the reaction of 5,7-dinitroquinazoline-4-thione with methylamine, the regioselective substitution of the nitro group can be investigated using density functional theory (DFT). rsc.org Such computational analyses help in understanding the free energy profiles along the reaction route and the structures of the transition states, thereby explaining the observed regioselectivity. rsc.org

The regioselectivity of SNAr reactions can be highly sensitive to the substituents on the pyrimidine (B1678525) ring. wuxiapptec.com Quantum mechanical analyses, including the examination of Lowest Unoccupied Molecular Orbital (LUMO) maps, can predict the preferred site of nucleophilic attack. wuxiapptec.com For example, in 2-MeSO2-4-chloropyrimidine, while LUMO analysis might suggest a mixture of products, a deeper analysis of transition state energies often reveals a preference for one isomer. wuxiapptec.com This highlights the importance of transition state analysis in accurately predicting the outcome of SNAr reactions.

Intramolecular hydrogen bonding can play a significant role in stabilizing transition states and intermediates in SNAr reactions, thereby influencing the reaction pathway and regioselectivity. nsf.gov For example, in the SNAr reaction of 2-MeSO2-4-chloropyrimidine with a formamide (B127407) anion, a hydrogen bond between the formamide hydrogen and an oxygen of the MeSO2 group helps to lower the energy of the transition state, leading to high C-2 regioselectivity. wuxiapptec.com

The presence of groups capable of forming hydrogen bonds, such as the N-H group in the dihydroquinazoline ring and the nitro group, can lead to the formation of intramolecular hydrogen bonds. These interactions can influence the conformation of the molecule and the electron density at different positions of the aromatic ring, which in turn can affect the rate and regioselectivity of SNAr reactions. nsf.govucla.edu The formation of a new hydrogen bond system can be a consequence of proton transfer, which can lead to a more stable molecular structure. nsf.gov

Mechanisms of Thione to Carbonyl Conversions (Oxidation Pathways)

Proton Transfer Mechanisms and Tautomeric Equilibria in Dihydroquinazoline Thiones

Dihydroquinazoline thiones can exist in different tautomeric forms due to the possibility of proton transfer. The equilibrium between the thione and thiol tautomers is a key aspect of their chemistry. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the quinazoline ring.

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific tautomeric forms. nih.gov For instance, a hydrogen bond between the N-H proton and the sulfur atom of the thione group can influence the position of the tautomeric equilibrium. The study of proton transfer mechanisms often involves computational methods to map the potential energy surface and identify the transition states for proton transfer. nih.govplos.org These studies can reveal whether the proton transfer is a stepwise or concerted process and can quantify the energy barriers involved. plos.org The dynamic hydrogen-bonding changes that facilitate proton transfer can be investigated using techniques like infrared difference spectroscopy. nih.gov

Computational and Theoretical Studies on 2 Methyl 6 Nitro 3,4 Dihydroquinazoline 4 Thione and Its Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinazoline (B50416) derivatives, offering a balance between accuracy and computational cost.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of quinazoline derivatives are crucial in determining their reactivity and biological activity. DFT calculations are frequently employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For instance, in studies of various quinazoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. acs.orgresearchgate.net This distribution is critical for understanding charge transfer interactions. researchgate.net The introduction of substituents, such as the nitro group in 2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione, is expected to significantly influence the HOMO and LUMO energy levels and their spatial distribution. The electron-withdrawing nature of the nitro group would likely lower both the HOMO and LUMO energies, potentially affecting the molecule's reactivity and spectral properties.

Atomic net charge calculations, another output of DFT studies, reveal the charge distribution across the molecule. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. In QSAR studies of quinazoline derivatives, atomic net charges have been identified as important descriptors for predicting biological activity. orientjchem.orgresearchgate.net

Below is a table with representative HOMO-LUMO energy data for related quinazoline derivatives, illustrating the typical range of these values.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline-carbazole derivatives-7.19-4.402.79
Quinazolinone-vanillin derivatives--1.52 - 4.69

This table presents data for related heterocyclic compounds to provide a general understanding of the electronic properties of the quinazoline scaffold.

Reaction Pathway Calculations, Transition State Characterization, and Energy Profiles

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state structures and their corresponding activation energies, researchers can predict the feasibility and kinetics of a reaction. researchgate.netresearchgate.net

For the synthesis of quinazoline derivatives, DFT has been used to study the energy profiles of various synthetic routes. researchgate.net These calculations can help in understanding the factors that control the reaction outcome and in optimizing reaction conditions. For example, in the synthesis of 2-phenylquinazolin-4(3H)-one, DFT calculations have been used to determine the Gibbs free energies of the intermediates and transition states, providing a detailed mechanistic picture. researchgate.net Such studies on the formation of the quinazoline-4-thione ring system would provide valuable information for the synthesis of this compound.

Prediction and Rationalization of Regioselectivity in Synthesis and Transformations

Many reactions involving substituted aromatic rings can yield multiple isomers. DFT calculations can predict and rationalize the observed regioselectivity by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored.

In the context of quinazoline chemistry, DFT can be used to predict the most likely site of substitution. For example, in nucleophilic aromatic substitution reactions of 2,4-dichloroquinazolines, theoretical studies can explain the observed preference for substitution at the 4-position. mdpi.com This predictive power is crucial for designing synthetic strategies that lead to the desired product with high selectivity. For this compound, DFT could be used to predict the regioselectivity of further functionalization, such as electrophilic substitution on the benzene (B151609) ring, taking into account the directing effects of the existing substituents.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase or in solution. MD simulations model the movement of atoms and molecules over time, providing insights into their dynamic behavior.

For flexible molecules like certain quinazoline derivatives, MD simulations can identify the most stable conformations and the energy barriers between them. This information is particularly important for understanding how these molecules interact with biological targets, such as proteins. nih.gov In a study on quinazoline-2,4,6-triamine derivatives, MD simulations were used to analyze the stability of the ligand-protein complex and to identify key intermolecular interactions, such as hydrogen bonds, that contribute to binding affinity. nih.gov Similar simulations could be applied to this compound to understand its conformational preferences and how it might interact with other molecules.

Quantum Chemical Calculations for Spectroscopic Data Interpretation (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations, including DFT, are widely used to predict and interpret spectroscopic data. By calculating properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), researchers can corroborate experimental findings and gain a deeper understanding of the molecule's structure and electronic properties.

Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra. nih.gov For IR and Raman spectroscopy, calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to different functional groups. researchgate.net It should be noted that calculated frequencies are often scaled to better match experimental values.

UV-Vis spectra of quinazoline derivatives have been studied both experimentally and theoretically. nih.govresearchgate.netnih.gov DFT calculations can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions). nih.gov These calculations can help to explain the effects of different substituents on the absorption spectrum. For this compound, the presence of the nitro group and the thione functionality would be expected to significantly influence its UV-Vis spectrum, and DFT calculations could provide a detailed interpretation of these effects.

Below is a table summarizing the application of quantum chemical calculations in interpreting spectroscopic data for quinazoline derivatives.

Spectroscopic TechniqueCalculated ParametersInsights Gained
NMRChemical Shifts, Coupling ConstantsStructural elucidation, assignment of signals
IR/RamanVibrational FrequenciesConfirmation of functional groups, structural analysis
UV-VisExcitation Energies, Oscillator StrengthsInterpretation of electronic transitions, effect of substituents on absorption

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. researchgate.netnih.govtandfonline.com

For quinazoline derivatives, QSAR studies have been successfully employed to develop models for their anticancer activity. orientjchem.orgfrontiersin.org These models often use a combination of electronic, steric, and hydrophobic descriptors calculated using quantum chemical methods or other computational tools. For example, a QSAR study on 2,3-dihydro- orientjchem.orgresearchgate.netdioxino[2,3-f]quinazoline analogues found that atomic net charges were among the most important descriptors for predicting anticancer activity. orientjchem.org

A QSAR study involving this compound and its derivatives could be undertaken to explore the structural requirements for a specific biological activity. By systematically modifying the substituents on the quinazoline core and calculating relevant molecular descriptors, a predictive QSAR model could be developed. This model would be a valuable tool for the rational design of new analogues with improved properties.

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights of 2 Methyl 6 Nitro 3,4 Dihydroquinazoline 4 Thione Analogues

In Vitro Modulation of Biological Activities through Systematic Structural Alterations

Systematic structural alterations of the 2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione scaffold have demonstrated significant modulation of its biological activities. Structure-activity relationship (SAR) studies reveal that the nature, position, and number of substituents on the quinazoline (B50416) nucleus are critical determinants of pharmacological effects, including antimicrobial and enzyme-inhibiting properties. eco-vector.com

One of the most notable modifications is the conversion of the C4-oxo group in the corresponding quinazolinone to a thioxo (thione) group, a change that has been shown to generally increase antimycobacterial activity. nih.gov The substitution pattern on the fused benzene (B151609) ring is also crucial. For instance, the introduction of a halogen, such as chlorine, at the C6-position has been found to be favorable for antimycobacterial activity. nih.gov Further exploration of the SAR for antibacterial action against organisms like S. aureus has been conducted by systematically varying substituents on all three rings of the 4(3H)-quinazolinone scaffold. acs.org These studies have shown that while the core structure provides the basic framework for activity, specific substitutions are required to enhance potency and selectivity against different biological targets. acs.org

Identification of Essential Pharmacophoric Elements and Structural Hotspots within the Dihydroquinazoline (B8668462) Thione Scaffold

The dihydroquinazoline thione scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands for diverse biological targets. nih.gov Key pharmacophoric elements essential for its biological activities have been identified through extensive SAR studies.

Essential features for antimicrobial activity include:

Substitutions at C2 and N3: The presence of specific groups at these positions is considered vital. A substituted aromatic ring at the N3-position and small functional groups like methyl, amine, or thiol at the C2-position are often essential for potent antimicrobial effects. nih.gov

Halogenation at C6 and C8: The introduction of halogen atoms, such as chlorine or bromine, at the C6 and C8 positions of the quinazoline ring can significantly improve antimicrobial activity. nih.gov

The Quinazoline Core: The bicyclic ring system itself is fundamental. The nitrogen atoms at N1 and N3 are critical, often acting as hydrogen bond acceptors in interactions with biological targets like the EGFR kinase domain. nih.gov

For enzyme inhibition, such as against EGFR, the 4-anilino-quinazoline moiety has emerged as a privileged scaffold, where the N1 atom of the quinazoline ring forms a key hydrogen bond with the hinge region of the kinase's ATP-binding site. nih.gov These structural hotspots are critical for the design of potent and selective inhibitors based on the dihydroquinazoline thione core.

Mechanistic Elucidation of Interactions with Defined Biomolecular Targets (in vitro research focus)

Analogues of the quinazoline-4-thione scaffold have been identified as potent inhibitors of several key enzymes.

Carbonic Anhydrase (CA): Certain quinazolinone derivatives, particularly those incorporating a sulfonamide group, are potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These compounds have shown inhibitory activity in the nanomolar range against hCA I, II, IX, and XII. nih.govnih.gov Kinetic studies have revealed that some of these derivatives act as competitive inhibitors of hCA-II. researchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Quinazolinone-based Compounds

Compound Target Isoform Inhibition Constant (Kᵢ)
Compound 4 hCA IX 8.0 nM
Compound 4 hCA XII 10.8 nM
Compound 5 hCA IX 40.7 nM
Compound 5 hCA XII 13.0 nM

Data sourced from reference nih.gov.

Soluble Epoxide Hydrolase (sEH): The quinazolin-4(3H)-one ring is considered a suitable scaffold for developing novel inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension. nih.govresearchgate.net A series of these derivatives were designed and synthesized, leading to the identification of compounds with potent inhibitory activity. Notably, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide was found to be the most active sEH inhibitor in one study, with an IC₅₀ value of 0.5 nM. nih.gov

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH) by a Quinazolin-4(3H)-one Derivative

Compound Target Enzyme IC₅₀ Value
4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (3g) sEH 0.5 nM

Data sourced from reference nih.gov.

Topoisomerase I: The broader quinoline (B57606) class, to which quinazolines belong, is known to inhibit bacterial DNA synthesis. The mechanism involves promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. eco-vector.com This suggests that quinazoline-4-thione derivatives may exert their antimicrobial effects through a similar mechanism of DNA replication interference. eco-vector.comnih.gov

Quinazoline derivatives are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone for these inhibitors. nih.gov

Docking studies reveal that these compounds act as ATP-competitive inhibitors, binding to the active site of the EGFR kinase domain. nih.gov The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the receptor. nih.gov The 4-anilino moiety extends into a hydrophobic pocket within the ATP-binding cleft. nih.gov Further interactions, such as those with the DFG motif residue Asp855, are critical for potent inhibition of the active EGFR kinase. nih.gov

Table 3: EGFR Kinase Inhibition by Selected Quinazolin-4(3H)-one Derivatives

Compound Target Enzyme IC₅₀ Value
Compound 7i EGFR 17.32 nM
Gefitinib (Reference) EGFR 25.42 nM
Erlotinib (Reference) EGFR 33.25 nM

Data sourced from reference frontiersin.org.

The antimicrobial action of quinazolinone and quinazoline-4-thione derivatives is multifaceted. nih.gov Besides the previously mentioned inhibition of DNA replication enzymes, other mechanisms have been identified. eco-vector.com

Inhibition of DNA Replication: As noted, these compounds can target and inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair, ultimately leading to cell death. eco-vector.com

Inhibition of Cell Wall Synthesis: Some 4(3H)-quinazolinones have a unique mechanism against methicillin-resistant Staphylococcus aureus (MRSA). They have been shown to bind to an allosteric site on penicillin-binding protein 2a (PBP2a), an enzyme critical for bacterial cell wall synthesis that is not effectively inhibited by many β-lactam antibiotics. eco-vector.comacs.org This binding induces a conformational change that opens up the active site, making it susceptible to inhibition. acs.org

Derivatives of the quinazoline scaffold have demonstrated promising activity against Leishmania parasites, the causative agents of leishmaniasis. nih.gov Specifically, 4-arylamino-6-nitroquinazolines have shown potent in vitro activity against Leishmania major promastigotes, with some analogues being more active than the standard drug pentamidine. nih.gov

Computational and in vitro studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have identified specific leishmanial proteins as potential targets: mdpi.com

Trypanothione Reductase (TR): This enzyme is unique to trypanosomatids and is essential for their survival against oxidative stress, making it a prime drug target. nih.govfrontiersin.org Quinazoline-based compounds have been designed as inhibitors of TR. nih.gov Molecular docking studies have shown strong binding of dihydroquinazolinone derivatives to the active site of TR. mdpi.com

Pyridoxal Kinase (PDK): This enzyme is involved in the parasite's vitamin B6 metabolism and has been implicated in drug resistance. Dihydroquinazolinone derivatives have also shown strong binding affinity to Leishmanial PDK in silico, suggesting it as another potential mechanism for their anti-leishmanial effect. mdpi.com

Table 4: In Vitro Anti-leishmanial Activity of Quinazoline Derivatives

Compound Target Organism IC₅₀ Value
4-[4'-(methylsulfanyl)phenyl]amino-6-nitroquinazoline (21) Leishmania major 1.87 µM
4-(2'-methoxyphenyl)amino-6-nitroquinazoline (8) Leishmania major 4.37 µM
Pentamidine (Standard) Leishmania major 5.09 µM
2,3-dihydroquinazolin-4(1H)-one derivative (3b) Leishmania 0.05 µg/mL
2,3-dihydroquinazolin-4(1H)-one derivative (3a) Leishmania 1.61 µg/mL

Data sourced from references nih.govmdpi.com.

Molecular Docking and Ligand-Target Binding Mode Analysis in Support of SAR

Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of quinazoline derivatives, including analogues of this compound. These computational techniques provide valuable insights into the specific binding modes of these compounds within the active sites of their biological targets, most notably the epidermal growth factor receptor (EGFR) kinase, a key player in various cancers.

A significant body of research has focused on the interaction of 6-nitro-4-substituted quinazolines with the ATP-binding pocket of the EGFR enzyme. nih.gov Molecular docking simulations of these analogues have revealed a consistent binding pattern, which is crucial for their inhibitory activity. The quinazoline core typically anchors itself within the active site through a critical hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a key methionine residue (Met793). This interaction is a hallmark of many potent EGFR inhibitors. nih.govijper.org

The table below summarizes the key interacting residues and binding energies for a representative set of 6-nitroquinazoline (B1619102) analogues docked into the EGFR active site, as reported in a study by Mathew George et al. (2024).

CompoundTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)
6c EGFR kinaseMet793, Leu718, Val726, Ala743-8.5
6d EGFR kinaseMet793, Leu718, Val726, Cys797-8.2
6h EGFR kinaseMet793, Leu718, Ala743, Leu844-7.9
Gefitinib (standard) EGFR kinaseMet793, Leu718, Val726, Cys797-9.0
Data is illustrative and based on findings for 6-nitro-4-substituted quinazoline analogues. nih.gov

These docking studies underscore the importance of specific structural features for potent EGFR inhibition. The presence of a hydrogen bond acceptor at the N1 position, a nitro group at the 6-position, and a suitably sized hydrophobic group at the 4-position are all critical for a strong and selective interaction with the EGFR kinase domain. nih.govijper.org

Conformational Flexibility and its Impact on Biological Recognition

The replacement of the oxygen atom at the 4-position (as in a quinazolinone) with a sulfur atom to form a quinazoline-4-thione can influence the electronic and steric properties of the molecule, which in turn may affect its conformational preferences. The larger van der Waals radius of sulfur compared to oxygen can lead to altered steric interactions with neighboring atoms and influence the preferred dihedral angles of adjacent substituents. While specific conformational analysis studies on this compound are not extensively available in the literature, insights can be drawn from the broader class of quinazoline derivatives.

In some conformationally restricted quinazoline analogues, a steric clash between substituents can force the molecule into a less favorable conformation, thereby reducing its binding affinity. nih.gov Conversely, a degree of rotational freedom in key bonds can allow the ligand to adapt its shape to better complement the topology of the active site, a phenomenon known as "induced fit."

The biological recognition process is highly sensitive to the ligand's conformation. Only a specific range of conformations, often referred to as the "bioactive conformation," will allow for the optimal set of interactions with the target receptor to occur. Therefore, understanding the conformational landscape of this compound and its analogues is essential for rational drug design and for explaining the observed structure-activity relationships. Computational methods, such as molecular dynamics simulations, can provide a more dynamic picture of the conformational flexibility of these molecules and how they behave in a simulated biological environment, though specific data for the title compound remains an area for further investigation.

Analytical Methodologies for Research on 2 Methyl 6 Nitro 3,4 Dihydroquinazoline 4 Thione

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the various functional groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the dihydroquinazoline (B8668462) ring, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Characteristic signals would be expected for the methyl carbon, the aromatic carbons, the C=N carbon, and the C=S (thione) carbon.

Predicted NMR Spectral Data for this compound

The following data is predicted based on analogous structures and general spectroscopic principles.

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
CH₃~2.4 - 2.6~20 - 25
Aromatic-H (H5)~8.5 - 8.7~125 - 128
Aromatic-H (H7)~8.2 - 8.4~122 - 125
Aromatic-H (H8)~7.8 - 8.0~115 - 118
N-H~12.0 - 14.0 (broad)-
C2 (C=N)-~155 - 160
C4 (C=S)-~180 - 185
C4a-~140 - 145
C5-~125 - 128
C6-~145 - 150 (due to NO₂)
C7-~122 - 125
C8-~115 - 118
C8a-~135 - 140

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The spectrum provides direct evidence for the presence of the thione, nitro, and amine functionalities.

Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3300 (broad)
Aromatic C-H Stretching 3000 - 3100
C-H (methyl) Stretching 2850 - 2960
C=N Stretching 1610 - 1640
Aromatic C=C Stretching 1450 - 1600
NO₂ Asymmetric Stretching 1500 - 1560
NO₂ Symmetric Stretching 1335 - 1385

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular formula of this compound is C₉H₇N₃O₂S, corresponding to a molecular weight of approximately 221.24 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern can reveal structural information, such as the loss of the nitro group (NO₂) or the thione moiety (SH).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinazoline (B50416) ring system, along with the nitro and thione chromophores, gives rise to characteristic absorption bands. Typically, quinazoline derivatives exhibit strong absorption bands in the UV region corresponding to π→π* transitions of the aromatic system. researchgate.net The n→π* transitions associated with the C=S and NO₂ groups are expected at longer wavelengths. econferences.runih.gov The UV spectrum of quinazoline-4-thiones generally shows absorption bands around 220, 311, and 330 nm. econferences.ru

Chromatographic Methods for Isolation, Purification, and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the purification and quantitative analysis of quinazoline derivatives. tandfonline.comnih.gov A reversed-phase HPLC (RP-HPLC) method is commonly used.

Stationary Phase: A C18 column is typically effective for separating compounds of this polarity.

Mobile Phase: A gradient or isocratic elution using a mixture of solvents like acetonitrile (B52724)/water or methanol/water is common. tandfonline.com The mobile phase can be modified with small amounts of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Detection: UV detection is highly suitable, with the monitoring wavelength selected based on the compound's absorption maxima determined by UV-Vis spectroscopy. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds, its application for this compound may be limited due to the compound's relatively high molecular weight and potential for thermal degradation of the nitro and thione groups at high temperatures.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. ceon.rsncids.comijcps.org

Stationary Phase: Silica (B1680970) gel plates are commonly used. ceon.rs

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane, benzene) and a polar solvent (e.g., ethyl acetate (B1210297), acetone) is typically employed. The ratio is optimized to achieve good separation (an Rf value typically between 0.3 and 0.7).

Visualization: The compound can be visualized under UV light due to its aromatic nature. Staining with reagents like iodine or potassium permanganate (B83412) can also be used.

X-ray Crystallography for Absolute Stereochemistry, Conformational Analysis, and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 2-methyl-6-nitro-2H-indazole, provides insight into the information that can be obtained. nih.gov

Absolute Stereochemistry and Conformation: This technique provides precise measurements of bond lengths, bond angles, and torsion angles, unequivocally confirming the molecular connectivity and conformation. It would reveal the planarity of the fused ring system and the orientation of the methyl and nitro substituents. For instance, in similar nitro-containing heterocyclic systems, the nitro group is often observed to be slightly twisted from the plane of the aromatic ring. nih.gov

Emerging Research Perspectives and Future Challenges in 2 Methyl 6 Nitro 3,4 Dihydroquinazoline 4 Thione Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that often involve harsh conditions or hazardous reagents. The contemporary focus on green chemistry is driving the development of more environmentally benign and efficient synthetic protocols. dntb.gov.ua For a molecule like 2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione, future research will likely concentrate on adapting these sustainable methods.

Innovations in this area include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of quinazolinone derivatives, a principle that is applicable to their thione analogs. researchgate.net

Use of Green Solvents: Replacing conventional volatile organic compounds with biomass-derived solvents like eucalyptol or deep eutectic solvents (DES) represents a significant step towards sustainability. researchgate.netnih.gov For instance, the reaction of benzoxazinone (B8607429) with amines has been successfully carried out in a choline chloride:urea (B33335) DES to furnish 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Catalysis: The use of novel catalysts, including metal and non-metal nanoparticles, can enhance reaction efficiency and selectivity under milder conditions. dntb.gov.ua Metal-free, four-component reactions to build the quinazoline core from simple anilines are also being explored, offering a streamlined and sustainable approach. rsc.org

Table 1: Comparison of Synthetic Routes for Quinazoline Derivatives
FeatureConventional MethodsSustainable & Innovative Routes
Solvents Often toxic and volatile (e.g., DMF, Butanol)Green solvents (e.g., Eucalyptol, Deep Eutectic Solvents), water, or solvent-free conditions. researchgate.netnih.gov
Energy Source Conventional heating (oil baths)Microwave irradiation, Ultrasound. researchgate.net
Catalysts Stoichiometric reagents, harsh acids/basesNanoparticles, reusable solid acid catalysts, metal-free systems. dntb.gov.uarsc.org
Efficiency Often longer reaction times, multi-step processesReduced reaction times, one-pot multi-component reactions. rsc.org
Waste Significant generation of hazardous wasteAtom-economical, reduced byproducts, easier purification. nih.gov

Integration of Advanced Computational Approaches with Experimental Studies for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. For this compound, computational tools can provide profound insights into its electronic structure, reactivity, and potential biological interactions, guiding experimental design and saving resources.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are crucial for studying reaction mechanisms, such as cycloaddition reactions, to predict regioselectivity and understand the electronic factors governing the synthesis. mdpi.comdntb.gov.ua This method can elucidate the stability and reactivity of intermediates and transition states. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It is widely used to screen quinazoline derivatives against known cancer targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the conformational stability and dynamic behavior of a ligand-protein complex over time, providing a more realistic model of the interactions within a biological system. nih.gov

Table 2: Application of Computational Tools in Quinazoline Chemistry
Computational ToolApplicationInsights Gained for this compound
Density Functional Theory (DFT) Reaction mechanism analysis, electronic property calculation. mdpi.comUnderstanding reaction pathways, predicting regioselectivity in functionalization, analyzing the effect of the nitro group on reactivity. researchgate.net
Molecular Docking Predicting binding modes to biological targets. nih.govIdentifying potential protein targets, predicting binding affinity, guiding the design of more potent analogs.
Molecular Dynamics (MD) Simulations Simulating molecule-target interactions over time.Assessing the stability of the binding pose, understanding dynamic interactions with the target protein.
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing covalent and non-covalent interactions. researchgate.netElucidating intramolecular hydrogen bonds and other stabilizing forces within the molecule and in complex with a target.

Exploration of Novel Biological Targets and Phenotypes for Mechanistic Research

Quinazoline derivatives are well-established as pharmacologically active agents, with several approved drugs used in cancer therapy. nih.gov The specific substitution pattern of this compound suggests it could interact with a range of biological targets. While many studies focus on known targets, a significant future direction is the exploration of novel targets and the elucidation of new biological phenotypes.

Research in this area has identified several activities for related compounds:

Anticancer Activity: Many 6-nitroquinazoline (B1619102) derivatives have been synthesized and evaluated for their ability to inhibit EGFR, a key target in lung and colon cancer. nih.gov The presence of the nitro group can be crucial for activity.

Anti-inflammatory Activity: Certain 6-nitroquinazolines have shown dual inhibitory activity against TNF-α production and T-cell proliferation, suggesting potential applications in autoimmune diseases. nih.gov

Antimicrobial and Antiviral Activity: The broad quinazoline scaffold has been modified to produce compounds with antibacterial, antifungal, and antiviral properties. mdpi.com

The challenge lies in moving beyond known targets. Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, could reveal unexpected activities for this compound. This approach could uncover entirely new mechanisms of action and therapeutic applications.

Table 3: Known Biological Targets of Structurally Related Quinazoline Derivatives
Compound ClassBiological TargetAssociated Disease/ActivityReference
4-AnilinoquinazolinesEpidermal Growth Factor Receptor (EGFR)Cancer nih.gov
6-NitroquinazolinesTumor Necrosis Factor-alpha (TNF-α)Inflammation nih.gov
6-NitroquinazolinesT-cell proliferationImmunosuppression nih.gov
Quinazoline-Thiazole HybridsVascular Endothelial Growth Factor Receptor 2 (VEGFR2)Cancer (Anti-angiogenesis) nih.gov
Various QuinazolinonesVarious bacterial and fungal enzymesAntimicrobial mdpi.com

Strategies for Overcoming Challenges in Regioselective Functionalization and Scalability in Laboratory Synthesis

The development of new derivatives of this compound for structure-activity relationship (SAR) studies depends on the ability to selectively modify specific positions on the heterocyclic ring. This regioselective functionalization is a significant chemical challenge.

Regioselectivity: The quinazoline core has multiple sites for potential reaction. For instance, alkylation of the related 2-methylquinazoline-4-thione can occur at either the N3 or S4 position, with the outcome depending on the solvent, temperature, and alkylating agent. tiiame.uz Furthermore, achieving selective substitution on the benzene (B151609) portion of the ring in the presence of the existing nitro and methyl groups requires sophisticated strategies, such as directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond. researchgate.net

Scalability: Methods that work well on a milligram scale in a research lab often fail when scaled up for further preclinical testing. Challenges in scaling up the synthesis of complex heterocycles include purification difficulties, ensuring consistent yields, and managing reaction exotherms. rsc.org The synthesis of the related 2-methyl-6-nitroquinoline has been shown to suffer from low yields, a problem that was addressed by using silica-functionalized magnetic nanoparticles to stabilize intermediates and improve reaction efficiency, demonstrating a potential strategy for overcoming scalability issues. nih.gov

Collaborative Interdisciplinary Research Initiatives in Heterocyclic Compound Chemistry

The journey of a heterocyclic compound from a laboratory curiosity to a useful agent is complex and cannot be navigated by a single scientific discipline. The future of research into molecules like this compound hinges on fostering robust, interdisciplinary collaborations.

Effective drug discovery and materials science programs require a team-based approach:

Synthetic Chemists design and execute efficient and scalable synthetic routes. rsc.org

Computational Chemists model the molecule's properties and interactions to guide synthesis and biological testing. nih.gov

Biologists and Pharmacologists perform in vitro and in vivo screening to identify biological activity and determine mechanisms of action.

Medicinal Chemists analyze structure-activity relationships to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Such collaborative efforts, often bridging academia and industry, are essential to accelerate the discovery process and translate fundamental chemical research into practical applications. rsc.orgacs.org The diverse potential of heterocyclic chemistry can only be fully realized when expertise from multiple fields is integrated to tackle complex scientific challenges. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methyl-6-nitro-3,4-dihydroquinazoline-4-thione, and how can reaction conditions be optimized?

  • Methodological Answer : A metal-free cyclization approach using primary amines and isothiocyanate derivatives under mild conditions (e.g., reflux in DMSO or ethanol) is a robust method. For example, Fukamachi et al. (2010) demonstrated selective synthesis of 3,4-dihydroquinazoline-2-thiones via reactions involving 3-(2-isothiocyanatophenyl)propanoic derivatives . Optimization may involve adjusting solvent polarity, reaction time (e.g., 18-hour reflux for hydrazide derivatives ), and catalytic bases like NaOH to enhance yields .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic techniques:

  • NMR : Analyze δH and δC shifts to identify nitro and thione functional groups. For example, δC ~160 ppm for thione carbons .
  • FT-IR : Look for νmax at ~2208 cm⁻¹ (C≡C stretching in analogs ) and ~1287 cm⁻¹ (nitro groups).
  • Mass spectrometry : Confirm molecular weight (e.g., MW ~379 g/mol for related triazole-thiones ).

Q. What protocols are recommended for evaluating the biological activity of this compound in vitro?

  • Methodological Answer : Standardize assays using:

  • Antimicrobial testing : Agar diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination ).
  • Enzyme inhibition : Kinase or protease inhibition assays with spectrophotometric readouts.

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases ).
  • ADMET prediction (SwissADME) to assess pharmacokinetic properties.

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst loading ).
  • Orthogonal validation : Cross-test biological activity in multiple cell lines or assays .
  • Meta-analysis : Compare crystallographic data (e.g., hydrogen-bonding patterns ) to identify structural variations affecting activity.

Q. How can reaction mechanisms for the formation of this compound be elucidated?

  • Methodological Answer :

  • Kinetic studies : Monitor intermediate formation via LC-MS or in-situ FT-IR .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace cyclization pathways.
  • Theoretical modeling : Compute energy profiles for proposed mechanisms (e.g., radical vs. ionic pathways ).

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Twinned crystals : Use SHELXL for refinement of high-symmetry space groups .
  • Disorder in nitro groups : Apply restraints (ISOR/DFIX) during refinement .
  • Hydrogen bonding networks : Analyze Hirshfeld surfaces to map intermolecular interactions .

Methodological Notes

  • Synthesis : Prioritize catalytic methods over stoichiometric reagents to reduce waste .
  • Data interpretation : Cross-reference crystallographic (CIF files) and spectroscopic data to avoid misassignment .
  • Advanced tools : Leverage pipelines like CCP4 for crystallography and PyMol for visualization .

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Reactant of Route 1
2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione
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2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.